molecular formula C8H12N2OS B15128404 Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone

Cat. No.: B15128404
M. Wt: 184.26 g/mol
InChI Key: UKDIHASHOUGVAG-UHFFFAOYSA-N
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Description

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an imino group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone typically involves the reaction of 5-methylpyridin-2-amine with a suitable sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up using industrial-grade equipment to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the synthesis of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: Similar structure with a chloro and phenol group.

    (E)-2-(((5-(4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-(4-nitrophenyl)ethynyl)phenol: Contains ethynyl and nitrophenyl groups.

Uniqueness

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfur atom and imino group provide unique redox and binding properties that are not present in similar compounds.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

dimethyl-(5-methylpyridin-2-yl)imino-oxo-λ6-sulfane

InChI

InChI=1S/C8H12N2OS/c1-7-4-5-8(9-6-7)10-12(2,3)11/h4-6H,1-3H3

InChI Key

UKDIHASHOUGVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N=S(=O)(C)C

Origin of Product

United States

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